molecular formula C4H9Cl2N B1207034 Bis(2-chloroethyl)amine CAS No. 334-22-5

Bis(2-chloroethyl)amine

Cat. No. B1207034
CAS RN: 334-22-5
M. Wt: 142.02 g/mol
InChI Key: TXFLGZOGNOOEFZ-UHFFFAOYSA-N
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Description

Bis(2-chloroethyl)amine is a chemical compound with the molecular formula C4H9Cl2N . It is also known by other names such as Nor-nitrogen mustard, 2-Chloro-N-(2-chloroethyl)ethanamine, and Ethanamine . It is used as a starting material to synthesize piperazine derivatives .


Synthesis Analysis

Bis(2-chloroethyl)amine hydrochloride is synthesized by the reaction of diethanolamine and thionyl chloride . It is mainly used as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular structure of Bis(2-chloroethyl)amine consists of carbon ©, hydrogen (H), chlorine (Cl), and nitrogen (N) atoms. The average mass of the molecule is 142.027 Da and the monoisotopic mass is 141.011200 Da .


Chemical Reactions Analysis

Bis(2-chloroethyl)amine is known to react with different amines. For instance, unexpected compounds have been identified in the reaction between bis(2-chloroethyl)ether and some primary and secondary amines .


Physical And Chemical Properties Analysis

Bis(2-chloroethyl)amine is a solid substance with a melting point of 212-214 °C (lit.) . Its molecular weight is 178.49 g/mol .

Scientific Research Applications

  • Synthesis and Optimization : Research has focused on optimizing the synthesis of bis(2-chloroethyl)amine hydrochloride, using diethanol amine and thionyl chloride as key reactants. Xiao Cui-ping (2009) found that factors such as the usage of chloroform, material molar ratio, reaction temperature, and time significantly affect the yield, which reached 84.6% under optimal conditions. This process is noted for being simple, economical, and environmentally friendly (Xiao Cui-ping, 2009).

  • Physical Properties and Structural Changes : Bis(2-chloroethyl)amine hydrochloride demonstrates a sharp switching of its dielectric constant near room temperature, as observed by Xiu-Dan Shao et al. (2015). This property stems from dynamic changes in the (2-chloroethyl)ammonium cation between frozen and motional states, corresponding to a structural phase transition (Shao et al., 2015).

  • Applications in Material Science : In a study by A. Bourlinos et al. (2009), thermal carbonization of bis(2-chloroethyl)amine hydrochloride at 260°C in air led to the formation of a new layered carbonaceous material. This material, while differing in structure and composition, shares characteristics with graphite oxide, such as layering, dispersibility in water, ion-exchange properties, and visible fluorescence when stimulated with various excitation wavelengths (Bourlinos et al., 2009).

  • Chemical Reactivity and Interaction Studies : M. Bonsaii et al. (2016) conducted a combined experimental and computational study on the interaction of nitrogen mustards, including bis(2-chloroethyl)amine, with DNA. This study aimed to understand the mechanisms of interaction and the effect of drug interaction on DNA aggregation and condensation, utilizing methods like Fourier transform infrared spectroscopy, ultraviolet-visible spectroscopy, and density functional theory calculations (Bonsaii et al., 2016).

  • Formation of Novel Compounds : Research by E. Essassi et al. (2009) on the reactions of bis(2-chloroethyl)amine with substituted isatins led to the synthesis of new heterocyclic systems containing various molecular structures. The products' structures were confirmed through NMR spectroscopy, mass spectra, and X-ray diffraction analysis (Essassi et al., 2009).

Safety And Hazards

Bis(2-chloroethyl)amine is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and may cause genetic defects . It is advised to use personal protective equipment when handling this chemical .

properties

IUPAC Name

2-chloro-N-(2-chloroethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9Cl2N/c5-1-3-7-4-2-6/h7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXFLGZOGNOOEFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)NCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

821-48-7 (hydrochloride)
Record name Nornitrogen mustard
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60187028
Record name Nornitrogen mustard
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60187028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2-chloroethyl)amine

CAS RN

334-22-5
Record name Bis(2-chloroethyl)amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=334-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nornitrogen mustard
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nornitrogen mustard
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60187028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIS(2-CHLOROETHYL)AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IHV3I38UXH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,810
Citations
K Bielawski, A Bielawska… - Archiv der Pharmazie: An …, 2009 - Wiley Online Library
Novel nitrogen mustard agents 7–12 involving 4‐(N,N‐bis(2‐chloroethyl)aminophenyl)propylamine linked to a 5‐(4‐N‐alkylamidinophenyl)‐2‐furancarboxylic acid moiety by the …
Number of citations: 9 onlinelibrary.wiley.com
M Ishidate, Y Sakurai, K Maruyama - Chemical and Pharmaceutical …, 1958 - jstage.jst.go.jp
CHa Ha (I) There has been the work of English authors” in the past literature with com-pounds having two (N—aryl—N—Z—chloroethyl) amino groups apart in one molecule and they …
Number of citations: 16 www.jstage.jst.go.jp
CC Hunt, FS Philips - Journal of Pharmacology and Experimental …, 1949 - ASPET
1. The acute pharmacology of methyl-bis(2-chloroethyl)amine (HN2) has been investigated in rats and cats. A standard procedure for transformation of HN2 was adopted which …
Number of citations: 42 jpet.aspetjournals.org
RK Singh, DN Prasad, TR Bhardwaj - Arabian Journal of Chemistry, 2015 - Elsevier
Nitrogen mustard (mustine) containing an established anticancer moiety (N,N-bis(2-chloroethyl)amino is the one of the most active and widely used alkylating anticancer agents but it is …
Number of citations: 14 www.sciencedirect.com
JA Settepani - 1963 - search.proquest.com
microfilmed exactly as received Page 1 This dissertation has been 64–6801 microfilmed exactly as received SETTEPANI, Joseph Anthony, 1933– BIS(2-CHLOROETHYL)AMINE …
Number of citations: 0 search.proquest.com
GR Pettit, JA Settepani - The Journal of Organic Chemistry, 1962 - ACS Publications
Meyer. 10 It had an optical rotation of [< x] 25d—54.7 (c, 3.5 in chloroform) and was chromatographically pure. 6-0-Vinyl-1, 2; 3, 4-di-O-isopropylidene-D-galactopyranose.—For …
Number of citations: 2 pubs.acs.org
KM Manchuri, MA Shaik, VSR Gopireddy - Chromatographia, 2022 - Springer
A selective and sensitive novel reverse-phase method was developed and validated successfully using waters acquity ultra-performance liquid chromatography H-class system coupled …
Number of citations: 2 link.springer.com
M Ishidate, S Tsukagoshi - Chemical and Pharmaceutical Bulletin, 1960 - jstage.jst.go.jp
Results The excretion curves and the paper chromatogram of the samples are demonstrated in Fig. 1. The concentration of the excreted (III), calculated from the data of radioactivity …
Number of citations: 6 www.jstage.jst.go.jp
MP Teulade, P Savignac - Phosphorus and sulfur and the related …, 1984 - Taylor & Francis
Abstract The reaction of bis (chloroethyl-2) amine with dimethylthiochlorophosphate in anhydrous methylene chloride proceeds by an initial quantitative P [sbnd] N bond formation …
Number of citations: 8 www.tandfonline.com
E Khedouri, YH Kim, OM Friedman - Journal of Medicinal …, 1964 - ACS Publications
The N, X-bis (2-chlomethyl) carbamoyl derivatives of the ethyl esters of L-methionine, L-leueine, L-phenvlalanine, L-glutamic acid, and L-aspartic acid were prepared by the reaction of …
Number of citations: 8 pubs.acs.org

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